3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
Similar compounds have shown high docking scores with γ-aminobutyric acid receptors , suggesting that this compound may also interact with these receptors.
Mode of Action
Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines . This suggests that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Pharmacokinetics
Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines , indicating that these compounds may have good bioavailability.
Result of Action
Related compounds have shown potent growth inhibition properties against various human cancer cell lines , suggesting that this compound may also have antitumor activity.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified .
Cellular Effects
Preliminary studies suggest that similar compounds can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the sulfonamide group: This involves the reaction of the benzo[d][1,3]dioxole derivative with isobutylamine and a sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole-sulfonamide intermediate with a suitable alkylating agent to introduce the propane-1-sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These include compounds such as 1-benzo[d][1,3]dioxol-5-yl-indoles and benzo[d][1,3]dioxol-5-yl-acetamides.
Sulfonamide derivatives: These include compounds such as N-isobutylsulfonamides and N-alkylsulfonamides.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEBABWFAIUHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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